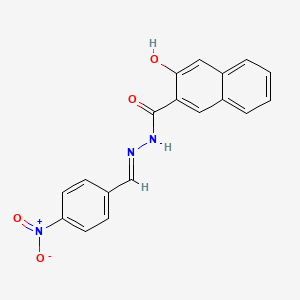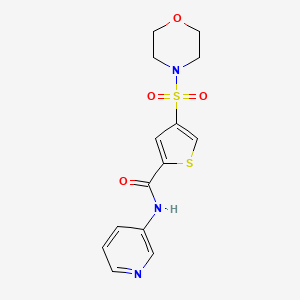![molecular formula C22H19N5O2S B5604614 4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5604614.png)
4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from simple precursors. For instance, derivatives have been synthesized from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one and ethyl bromoacetate, followed by various condensation reactions with aromatic aldehydes to form arylidene hydrazides and subsequent cyclization steps (Bekircan et al., 2008). These methods provide a basis for the synthesis of complex 1,2,4-triazole derivatives by incorporating different substituents to achieve desired chemical properties.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be elucidated using X-ray diffraction techniques and density functional theory (DFT) calculations. For example, the molecular structure of a closely related compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4- triazole, has been determined, revealing significant interactions such as N–H…N hydrogen bonds forming a two-dimensional network of molecules (Șahin et al., 2011). These structural insights are crucial for understanding the compound's reactivity and biological activity.
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, including cyclo-condensation, S-alkylation, and reactions with formaldehyde and different aromatic amines to yield a wide range of products with potential antimicrobial and antitubercular activities (Dave et al., 2007). These reactions are pivotal for synthesizing novel compounds with enhanced biological activities.
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. For example, spectroscopic features and biological activity predictions of triazole compounds like 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been analyzed, providing insights into their corrosion inhibition and biological activities (Srivastava et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and biological activity, are crucial for the application of 1,2,4-triazole derivatives. Studies have shown that these compounds exhibit significant antimicrobial, anticancer, and antioxidant activities, highlighting their potential as therapeutic agents (Pillai et al., 2019). The understanding of these chemical properties is essential for the development of new drugs and materials.
作用機序
将来の方向性
特性
IUPAC Name |
4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-28-19-8-7-17(13-20(19)29-15-16-5-3-2-4-6-16)14-24-27-21(25-26-22(27)30)18-9-11-23-12-10-18/h2-14H,15H2,1H3,(H,26,30)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUPCBDSLSSOAN-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)acetyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5604535.png)
![2-(3-methylbutyl)-8-(phenylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604537.png)
![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5604543.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5604553.png)


![(3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine](/img/structure/B5604573.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5604576.png)
![5-bromo-3-[(5-nitro-2-furyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5604579.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5604596.png)

![phenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5604600.png)

![1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B5604606.png)